molecular formula C10H9N3O3 B14013943 1-Methyl-4-nitro-2-phenoxyimidazole CAS No. 18187-59-2

1-Methyl-4-nitro-2-phenoxyimidazole

Cat. No.: B14013943
CAS No.: 18187-59-2
M. Wt: 219.20 g/mol
InChI Key: CUWQUCFJSOPAQM-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-2-phenoxyimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at position 1, a nitro group at position 4, and a phenoxy group at position 2. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-4-nitro-2-phenoxyimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of ZnFe2O4 nanoparticles as catalysts for the reaction of aldehydes, benzil, and primary amines . Industrial production methods typically optimize these reactions for higher yields and scalability, often employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

1-Methyl-4-nitro-2-phenoxyimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles like sodium methoxide.

Scientific Research Applications

1-Methyl-4-nitro-2-phenoxyimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, including dyes and catalysts

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-2-phenoxyimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. These intermediates can bind to DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

1-Methyl-4-nitro-2-phenoxyimidazole can be compared with other imidazole derivatives such as metronidazole and tinidazole. While these compounds share a similar imidazole core, the presence of different substituents confers unique properties and applications. For example, metronidazole is widely used as an antimicrobial agent, whereas this compound is primarily studied for its potential in material science and medicinal chemistry .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting its importance in both academic and industrial settings.

Properties

CAS No.

18187-59-2

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-methyl-4-nitro-2-phenoxyimidazole

InChI

InChI=1S/C10H9N3O3/c1-12-7-9(13(14)15)11-10(12)16-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

CUWQUCFJSOPAQM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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